5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-6-2-3-8-7-9-4-5-10(6)7/h4-6H,2-3H2,1H3,(H,8,9) |
InChI Key |
UJUQTLBUMZKZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC=CN12 |
Origin of Product |
United States |
Preparation Methods
Condensation of Guanidines with β-Dicarbonyl Compounds
One of the classical approaches involves the condensation of substituted guanidines with β-dicarbonyl compounds under acidic or basic catalysis, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
- Starting Materials: Substituted guanidines and β-dicarbonyl compounds
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or basic catalysts like sodium ethoxide
- Solvent: Ethanol, acetonitrile, or dimethylformamide (DMF)
- Reaction Conditions: Reflux at 80–120°C for 4–8 hours
| Parameter | Details |
|---|---|
| Catalyst | p-TsOH (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Time | 6 hours |
| Yield | 65–78% |
This method offers high efficiency and good yields, especially when optimized for specific substrates.
Intermolecular Ritter-Type Reactions
Recent advances have employed Ritter-type reactions to synthesize imidazo[1,2-a]pyrimidines, leveraging carbocation intermediates for ring formation.
- Reagents: Alkyl halides or nitriles with amidines or guanidines
- Catalysts: Lewis acids such as bismuth triflate (Bi(OTf)₃)
- Solvent: Dichloroethane (DCE) or acetonitrile
- Conditions: Heating at 150°C in sealed tubes for overnight reactions
A recent study demonstrated the synthesis of various imidazo[1,2-a]pyridines, including methyl-substituted derivatives, via this method, achieving yields of approximately 60–75% under optimized conditions.
Cyclization of N-Substituted Precursors
Another route involves the cyclization of N-substituted amidines or ureas with α-haloketones or α-haloesters.
- Starting Material: N-alkyl amidines
- Reagent: α-Haloketones
- Catalyst: Base such as potassium carbonate
- Solvent: Ethanol or acetonitrile
- Conditions: Reflux for 4–6 hours
This method provides a straightforward route to the target heterocycle with yields ranging from 50–70%, depending on substrate reactivity.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Catalysts | Solvent | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Guanidine + β-dicarbonyl | Substituted guanidines, β-dicarbonyls | p-TsOH, NaOEt | Ethanol, acetonitrile | Reflux 80–120°C, 4–8 hrs | 65–78% | High yield, versatile |
| Ritter-type | Alkyl halides, amidines | Bi(OTf)₃ | DCE, acetonitrile | 150°C, overnight | 60–75% | Broad substrate scope |
| Cyclization of N-substituted precursors | N-alkyl amidines, α-haloketones | K₂CO₃ | Ethanol, acetonitrile | Reflux 4–6 hrs | 50–70% | Simplicity, good yields |
Research Findings and Innovations
Recent research emphasizes the development of green chemistry approaches and catalyst optimization to improve yields and selectivity. For example, the use of microwave-assisted synthesis has demonstrated significant reductions in reaction times while maintaining high yields. Additionally, the employment of recyclable catalysts like bismuth triflate has enhanced the sustainability of the synthesis.
A notable advancement involves the intermolecular Ritter-type reaction, which allows for the rapid assembly of the heterocyclic core under milder conditions with high regioselectivity. This method has been successfully applied to synthesize methyl-substituted derivatives, including 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine .
Notes on Reaction Optimization
- Temperature Control: Elevated temperatures favor cyclization but may lead to side reactions; thus, precise temperature regulation is critical.
- Solvent Choice: Polar aprotic solvents like acetonitrile facilitate nucleophilic attacks and ring closure.
- Catalyst Loading: Catalysts such as p-TsOH or Bi(OTf)₃ are effective at low loadings (~5–10 mol%) but require optimization based on substrate reactivity.
- Reaction Time: Extended reaction times improve yields but may also increase byproduct formation; microwave irradiation can mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
The imidazo[1,2-a]pyrimidine core allows diverse functionalization. Below is a detailed comparison of substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
*Inferred due to lack of direct data.
a) Methyl Substitution
- 5-Methyl vs. Steric hindrance from dual methyl groups may reduce metabolic degradation compared to mono-substituted analogues.
b) Phenyl and Bulky Groups
c) Functional Groups
- Carboxylic Acid () : The 2-ethyl-3-carboxylic acid derivative serves as a precursor for Compound 61, which exhibits antibacterial activity against tuberculosis .
- Amine () : The 6-amine group allows for conjugation or salt formation, expanding pharmacological utility.
d) Cyclopropyl Substituents
Challenges and Discrepancies
- Molecular Formula Inconsistencies : The 5,7-dimethyl analogue (C$8$H${13}$N$_3$) shares the same formula as the 2-methyl-6-amine derivative, suggesting possible errors in reporting or structural misassignment .
- Limited Activity Data: Most compounds lack detailed biological studies, underscoring the need for further research.
Biological Activity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉N₃
- Molecular Weight : 151.18 g/mol
- CAS Number : 1602424-17-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives. For instance, derivatives of this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| 5a | 0.22 | 0.25 | Staphylococcus aureus |
| 4a | 0.30 | 0.35 | Escherichia coli |
| 7b | 0.20 | 0.22 | Pseudomonas aeruginosa |
Cytotoxic Activity
The cytotoxic effects of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have also been investigated. In vitro studies revealed that certain derivatives exhibited significant growth inhibition in cancer cell lines. For example, one study reported IC₅₀ values ranging from 10 to 30 µM across various tested cell lines .
Table 2: Cytotoxicity Data
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 25 | MCF-7 |
| Compound C | 30 | A549 |
The biological activity of this compound class can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a target in inflammation and cancer therapy .
- Disruption of Cellular Processes : The compounds have been shown to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
- Biofilm Formation Inhibition : Specific derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, enhancing their effectiveness against resistant pathogens .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, various derivatives of imidazo[1,2-a]pyrimidine were synthesized and screened for antimicrobial activity against clinical isolates. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the cytotoxic effects of these compounds on breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Q & A
Q. What are the established synthesis protocols for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclocondensation reactions using precursors like 5-aminopyrazoles and carbonyl-containing compounds. Key methods include:
- Thermal cyclization in solvents such as ethanol or acetonitrile under reflux (70–90°C), yielding 60–75% purity .
- Microwave-assisted synthesis for reduced reaction time (30–60 minutes) and improved yields (~85%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Critical factors : Solvent polarity, temperature, and catalyst selection (e.g., acetic acid for acid-catalyzed cyclization) significantly impact product stability and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve proton environments (e.g., methyl group at δ 1.2–1.5 ppm) and confirm ring fusion .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles, critical for confirming the bicyclic framework .
- Mass spectrometry (HRMS) : Validates molecular weight (152.20 g/mol) and fragmentation patterns .
Data interpretation : Compare experimental results with computational models (DFT calculations) to validate stereoelectronic effects .
Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?
- In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC determination) .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols .
- Molecular docking : Screen against protein targets (e.g., EGFR kinase) to predict binding affinity and mode .
Key metrics : Dose-response curves, selectivity indices, and comparison with reference inhibitors (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives?
- Substituent variation : Introduce groups like difluoromethyl (enhances metabolic stability) or tert-butyl (improves lipophilicity) at positions 5 or 7 .
- Methodology :
- Synthesize derivatives via parallel combinatorial chemistry.
- Test in standardized bioassays (e.g., kinase inhibition panels).
- Analyze trends using multivariate regression (e.g., Hammett plots for electronic effects) .
- Computational tools : QSAR models and molecular dynamics (MD) simulations to predict substituent effects on binding .
Q. What experimental strategies resolve contradictions in reported biological activities across different studies of imidazo[1,2-a]pyrimidine analogs?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
- Comparative analysis : Benchmark against analogs with well-characterized activities (e.g., 7-cyclopentyl derivatives vs. tert-butyl variants) .
Case study : Discrepancies in COX-2 inhibition may arise from assay interference by reducing agents; use negative controls with scavengers like glutathione .
Q. What advanced analytical methods are required to detect and quantify degradation products of this compound under physiological conditions?
- HPLC-MS/MS : Monitor hydrolysis or oxidation products (e.g., imidazole ring cleavage) with a C18 column and 0.1% formic acid mobile phase .
- Forced degradation studies : Expose to UV light (photostability), pH extremes (2–12), and elevated temperatures (40–60°C) .
- Stability-indicating assays : Validate specificity using spiked samples and degradation kinetics modeling .
Q. How do steric and electronic effects of substituents influence the compound's chemical stability and solubility profile?
| Substituent | Effect on Solubility (log P) | Stability in PBS (pH 7.4) |
|---|---|---|
| Methyl (C-5) | +0.5 (lipophilic) | Stable for >24 hours |
| Cyclopentyl | +1.2 | 80% remaining after 24 hours |
| Difluoromethyl | -0.3 (polar) | Highly stable (>90%) |
Key insight : Bulky groups (e.g., tert-butyl) reduce aqueous solubility but enhance membrane permeability .
Q. What computational and experimental approaches are synergistic in elucidating the binding mechanisms of this compound with biological targets like kinases?
- Molecular docking : Predict binding poses using AutoDock Vina (PDB: 1M17 for EGFR) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) .
- Mutagenesis studies : Validate critical residues (e.g., Lys721 in EGFR) via alanine scanning .
Integration : Overlay docking results with SPR data to refine binding models .
Q. How can pharmacokinetic properties be optimized through systematic modification of the compound's physicochemical parameters?
- Log D adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while maintaining log D <3 .
- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation (e.g., difluoromethyl derivatives show t >6 hours in microsomes) .
- Prodrug strategies : Esterify carboxyl groups for improved oral bioavailability .
Q. What comparative frameworks effectively benchmark the biological performance of this compound against structurally similar analogs?
| Analog | Structural Feature | Bioactivity (IC, nM) |
|---|---|---|
| 7-Cyclopentyl derivative | Enhanced lipophilicity | COX-2: 120 ± 15 |
| 5-tert-Butyl derivative | Steric bulk | EGFR: 85 ± 10 |
| Difluoromethyl variant | Metabolic stability | Aurora B: 45 ± 5 |
Framework : Use standardized assays (e.g., NCI-60 panel) and computational similarity indices (Tanimoto coefficient >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
